Cas no 61553-36-4 (Phosphonium, (2-oxononyl)triphenyl-, iodide)

Phosphonium, (2-oxononyl)triphenyl-, iodide structure
61553-36-4 structure
Product Name:Phosphonium, (2-oxononyl)triphenyl-, iodide
CAS No:61553-36-4
MF:C27H32IOP
MW:530.420620918274
CID:475118
PubChem ID:71394662
Update Time:2025-04-19

Phosphonium, (2-oxononyl)triphenyl-, iodide Chemical and Physical Properties

Names and Identifiers

    • Phosphonium, (2-oxononyl)triphenyl-, iodide
    • 2-oxononyl(triphenyl)phosphanium,iodide
    • DTXSID30816338
    • (2-Oxononyl)(triphenyl)phosphanium iodide
    • 61553-36-4
    • Inchi: 1S/C27H32OP.HI/c1-2-3-4-5-9-16-24(28)23-29(25-17-10-6-11-18-25,26-19-12-7-13-20-26)27-21-14-8-15-22-27;/h6-8,10-15,17-22H,2-5,9,16,23H2,1H3;1H/q+1;/p-1
    • InChI Key: KTSLDLPVNSLMFP-UHFFFAOYSA-M
    • SMILES: [I-].[P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)CC(CCCCCCC)=O

Computed Properties

  • Exact Mass: 497.8727
  • Monoisotopic Mass: 530.12355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 11
  • Complexity: 410
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07
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